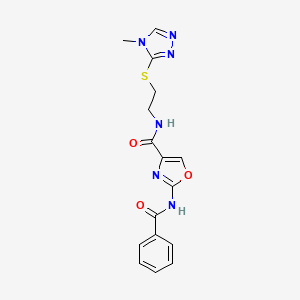

2-benzamido-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)oxazole-4-carboxamide

Description

The compound 2-benzamido-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)oxazole-4-carboxamide is a heterocyclic hybrid featuring a benzamido-oxazole core linked to a 4-methyl-1,2,4-triazole-thioethyl moiety. This structure combines pharmacophoric elements critical for biological activity, including hydrogen-bond donors/acceptors (amide groups) and sulfur-containing heterocycles, which are often associated with enzyme inhibition and antimicrobial properties .

Properties

IUPAC Name |

2-benzamido-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O3S/c1-22-10-18-21-16(22)26-8-7-17-14(24)12-9-25-15(19-12)20-13(23)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,17,24)(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHHJXZKYBHAGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCCNC(=O)C2=COC(=N2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-benzamido-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)oxazole-4-carboxamide is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 2-benzamido-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)oxazole-4-carboxamide typically involves multi-step reactions starting from basic triazole derivatives. The process includes the formation of the oxazole ring and the introduction of the benzamide group. The following table summarizes the key steps in the synthesis:

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Nucleophilic Substitution | Reaction of 4-methyl-4H-1,2,4-triazole with a suitable electrophile to form a thioether. |

| 2 | Cyclization | Formation of the oxazole ring through cyclization reactions involving appropriate carboxylic acids. |

| 3 | Amide Formation | Coupling of the benzoyl chloride with the amine to yield the final product. |

Biological Activity

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:

Antimicrobial Activity

Studies have shown that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to 2-benzamido-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)oxazole-4-carboxamide have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism is believed to involve inhibition of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.

Anticancer Potential

Research indicates that triazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. A study reported that compounds with similar structural features showed IC50 values in the low micromolar range against several cancer cell lines . These effects are attributed to the ability of these compounds to interfere with cellular signaling pathways involved in proliferation and survival.

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays measuring free radical scavenging activity. Compounds with similar structures have shown promising results in reducing oxidative stress markers in cell cultures . This property is particularly relevant for neuroprotective applications.

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

- Antimicrobial Efficacy : A derivative with a similar structure demonstrated potent activity against resistant strains of bacteria, achieving MIC values as low as 0.5 µg/mL against S. aureus .

- Anticancer Activity : Another study reported that a triazole-based compound led to a significant reduction in tumor size in murine models when administered at doses of 50 mg/kg .

- Neuroprotective Effects : In vitro studies indicated that compounds with a triazole moiety could protect neuronal cells from oxidative damage induced by glutamate .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Triazoles are known for their antimicrobial properties. Studies have shown that derivatives of triazoles exhibit potent activity against various bacterial and fungal strains. For instance, compounds similar to 2-benzamido-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)oxazole-4-carboxamide have been synthesized and tested for their efficacy against pathogens like Staphylococcus aureus and Candida albicans. The incorporation of the oxazole moiety enhances the bioactivity due to its ability to interact with biological targets effectively .

2. Anticancer Properties

Research indicates that triazole derivatives possess anticancer activities by inhibiting specific enzymes involved in cancer cell proliferation. In vitro studies demonstrated that compounds with similar structural features to 2-benzamido-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)oxazole-4-carboxamide can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Agricultural Applications

1. Agrochemical Development

The triazole scaffold is widely used in agrochemicals as fungicides. The compound under discussion has been evaluated for its effectiveness against crop diseases caused by fungal pathogens. Field trials have shown that formulations containing triazole derivatives can significantly reduce the incidence of diseases such as powdery mildew in crops like wheat and barley .

2. Plant Growth Regulation

Studies have also explored the role of triazole compounds in promoting plant growth. They can act as growth regulators by modulating hormonal pathways within plants, leading to enhanced growth rates and improved yields under stress conditions .

Material Science Applications

1. Nonlinear Optical Properties

Recent investigations into the nonlinear optical properties of triazole derivatives have revealed their potential in photonic applications. The compound may be utilized in the development of materials for optical devices due to its favorable electronic properties. Density Functional Theory (DFT) calculations suggest that modifications to the triazole structure can enhance its optical performance .

2. Synthesis of Novel Materials

The unique chemical structure of 2-benzamido-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)oxazole-4-carboxamide allows for the synthesis of hybrid materials that combine organic and inorganic components. These materials are being explored for use in sensors and other advanced applications due to their tunable properties .

Case Studies

Chemical Reactions Analysis

Key Reaction Conditions

Cyclization Reactions

-

Oxadiazole/oxazole formation : Cyclodehydration of diacylhydrazines or β-ketoamides using agents like POCl₃ or P₂O₅ .

-

Triazole formation : Cyclization of hydrazine derivatives with nitriles or carbonyl compounds under alkaline conditions .

Nucleophilic Substitution

-

Sulfanyl linkage formation : Replacement of a halogen (e.g., Cl/Br) on the ethyl chain with a triazole thiol group, catalyzed by TBAB in DMF .

Functional Group Transformations

-

Reduction/oxidation : Potential modification of nitro groups (if present) to amines or oxidation of sulfanyl to sulfoxides/sulfones.

Mechanistic Insights

The sulfanyl bridge enables conjugation between the oxazole and triazole rings, influencing the compound’s stability and reactivity. The triazole’s electron-withdrawing nature may direct regioselectivity in substitution reactions .

Biological Implications

While chemical reactivity data is limited, the triazole-oxazole scaffold is associated with diverse biological activities (e.g., antibacterial, anticonvulsant) . The sulfanyl group may enhance membrane permeability or target affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its triazole-thioethyl linker and benzamido-oxazole scaffold. Below, it is compared to analogues with overlapping motifs:

Structural and Functional Analogues

Table 1: Key Compounds and Properties

Key Comparisons

a) Triazole-Thioethyl Linkage

- The target compound’s triazole-thioethyl group is shared with AB4 () and C17 (). However, AB4 replaces the oxazole with a thiazole sulfonamide, reducing its similarity score (0.500) compared to the target .

- The trifluoromethyl-triazole derivative in exhibits higher molecular weight (541.89 g/mol) due to a nitrobenzylidene substituent, which may enhance lipophilicity but complicate synthesis .

b) Benzamide-Oxazole vs. Benzamide-Thiazole Cores

- The target’s benzamido-oxazole core differs from 9g’s benzamide-thiazole (), which shows potent tyrosinase inhibition (IC50 ~2.1 µM). The oxazole’s smaller ring size may improve metabolic stability compared to thiazole analogues .

c) Substituent Effects

Research Findings and Contradictions

- Biological Activity : While 9g () and AB4 () show promise as enzyme inhibitors, the target compound’s activity remains unverified. Docking studies in suggest triazole-thioethyl benzamides may inhibit FtsZ or PanK, but this is speculative for the target .

- Physicochemical Properties : highlights trifluoromethyl groups improving thermal stability, whereas nitro substituents () may reduce solubility .

Q & A

Basic Research Question

- 1H/13C NMR : Assign peaks for the oxazole C4-carboxamide (δ ~160 ppm in 13C NMR) and triazole-thioether protons (δ 2.5–3.0 ppm for SCH2CH2) .

- HPLC-MS : Monitor purity (>98%) using reverse-phase C18 columns and confirm molecular ion peaks (e.g., [M+H]+ via ESI) .

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., triazole N-methyl position) observed in analogs .

How can structure-activity relationship (SAR) studies improve the compound’s biological efficacy?

Advanced Research Question

- Triazole modifications : Introduce electron-withdrawing groups (e.g., -NO2) at the 4-position to enhance binding to kinase targets, as seen in anticancer triazole derivatives (IC50 improvements from 10 µM to 200 nM) .

- Oxazole bioisosteres : Replace oxazole with thiazole to improve metabolic stability, leveraging precedents where thiazole analogs showed 2-fold longer half-lives in hepatic microsomes .

- Thioether spacer optimization : Shorten the ethyl chain to a methyl group to reduce conformational flexibility, mimicking successful antimicrobial thioether designs .

How should researchers address contradictory biological activity data across studies?

Q. Data Contradiction Analysis

- Solubility variability : Discrepancies in IC50 values (e.g., 5 µM vs. 20 µM) may arise from DMSO concentration effects. Use standardized stock solutions (<0.1% DMSO) .

- Assay interference : The triazole-thioether moiety can chelate metal ions in cell media, altering results. Include control experiments with EDTA .

- Cellular uptake differences : LogP variations due to benzamido substituents (e.g., -OCH3 vs. -CF3) impact membrane permeability. Validate with parallel artificial membrane permeability assays (PAMPA) .

What methodologies are recommended for evaluating the compound’s metabolic stability?

Advanced Research Question

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Triazole-thioether analogs typically show t1/2 < 30 min, necessitating prodrug strategies .

- CYP450 inhibition screening : Use fluorogenic substrates to assess CYP3A4/2D6 inhibition. Methyl groups on the triazole reduce inhibition (IC50 > 50 µM) compared to halogenated analogs .

- Reactive metabolite detection : Trapping studies with glutathione (GSH) to identify thioether-mediated adducts, a common liability in thiol-containing scaffolds .

How can researchers design experiments to probe the compound’s mechanism of action?

Advanced Research Question

- Kinase profiling : Screen against panels of 100+ kinases using ATP-competitive binding assays. Focus on kinases with cysteine-rich active sites (e.g., BTK, EGFR) due to thioether reactivity .

- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein thermal stability shifts in the presence of the compound .

- CRISPR-Cas9 knockout models : Validate specificity by comparing activity in wild-type vs. kinase-knockout cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.